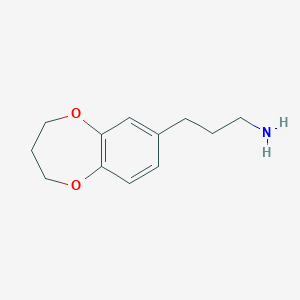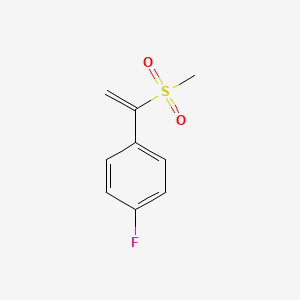![molecular formula C16H29NO4 B13231631 1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13231631.png)
1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is commonly used in organic synthesis, particularly as a building block in the preparation of various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid typically involves the reaction of a cyclohexane derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like 1,4-dioxane and requires careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including potential drugs for various diseases.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group (Boc) protects the amine from unwanted reactions during synthetic processes and can be removed under acidic conditions to reveal the free amine . This protection-deprotection strategy is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Similar compounds to 1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid include:
1-{[(Tert-butoxy)carbonyl]amino}cyclohexanecarboxylic acid: Similar structure but without the tert-butyl group.
2-{[(Tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid: A smaller ring structure with similar protecting group functionality.
The uniqueness of this compound lies in its specific steric and electronic properties, which make it particularly useful in certain synthetic applications where other protecting groups may not be as effective .
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
2-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H29NO4/c1-14(2,3)11-9-7-8-10-16(11,12(18)19)17-13(20)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,20)(H,18,19) |
InChI Key |
ITKHWJXKAJMCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid](/img/structure/B13231566.png)


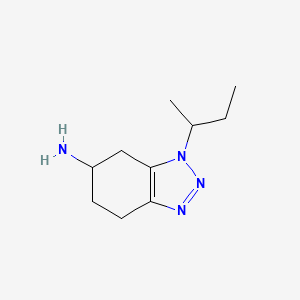
![6-Bromo-2-(dimethylamino)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13231597.png)
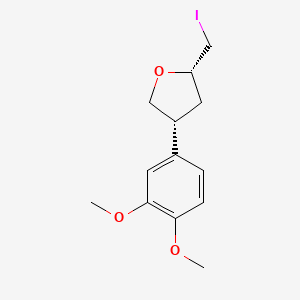
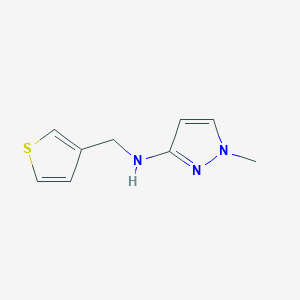
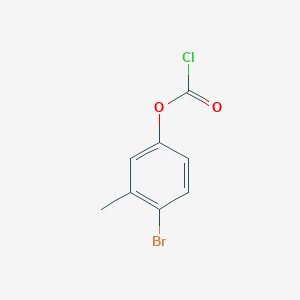
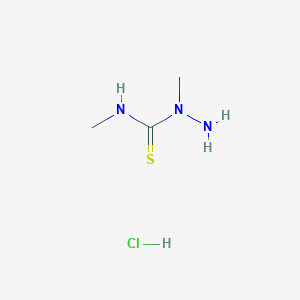
![6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13231615.png)
